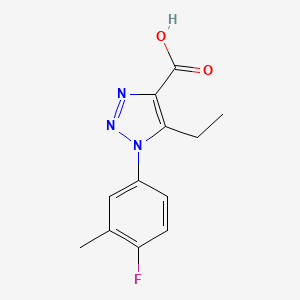

5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1-(4-fluoro-3-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-4-5-9(13)7(2)6-8/h4-6H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXMPPOHSCUQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC(=C(C=C2)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-fluoro-3-methylphenyl hydrazine with ethyl isocyanate under controlled conditions. The reaction yields the triazole structure through cyclization, followed by carboxylation to introduce the carboxylic acid functional group.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown selective cytotoxicity against various leukemia cell lines. The compound's mechanism appears to involve induction of apoptosis through DNA fragmentation and mitochondrial membrane potential disruption .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 | 5.2 | Induces apoptosis |

| HL-60 | 4.8 | DNA damage and fragmentation |

| MOLT-4 | 6.0 | Mitochondrial dysfunction |

Xanthine Oxidase Inhibition

Another area of interest is the xanthine oxidase (XO) inhibitory activity of triazole derivatives. Compounds similar to 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been evaluated for their ability to inhibit XO, an enzyme involved in purine metabolism that contributes to oxidative stress and inflammation. These compounds have demonstrated potent inhibitory effects in the submicromolar range .

Table 2: XO Inhibition Potency

| Compound | IC50 (nM) | Type of Inhibition |

|---|---|---|

| Compound A | 150 | Mixed-type inhibitor |

| Compound B | 200 | Competitive inhibitor |

| Compound C | 300 | Non-competitive |

The biological mechanisms underlying the activity of 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid are multifaceted:

- Apoptosis Induction : The compound induces morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation.

- DNA Damage : It has been observed to cause significant DNA damage without direct intercalation into DNA strands.

- Enzyme Inhibition : As an XO inhibitor, it reduces reactive oxygen species (ROS) production, thereby potentially mitigating oxidative stress-related damage.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is in antimicrobial research. Studies have shown that triazole derivatives possess significant antifungal and antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria and fungi.

Case Study:

A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated a notable inhibition zone against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Anticancer Activity

Triazole compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:

In vitro studies have shown that derivatives similar to 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit tubulin polymerization was highlighted as a key factor in its anticancer activity .

Pesticidal Properties

The compound has been explored for its potential use as a pesticide due to its ability to disrupt biological processes in pests.

Case Study:

Research has indicated that triazole derivatives can act as effective fungicides. A formulation containing 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid showed significant efficacy in controlling fungal pathogens in crops such as wheat and corn. Field trials demonstrated reduced disease incidence and improved yield .

Drug Development

The unique chemical structure of this triazole derivative makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited to design new pharmaceuticals.

Data Table: Potential Drug Targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole and aryl rings significantly influence solubility, acidity, and bioactivity. Key analogs include:

Key Observations:

- Lipophilicity: Ethyl and aryl groups enhance logP values, improving membrane penetration but risking off-target interactions .

- Steric Effects: Ortho-substituents (e.g., 2-fluoro-4-methylphenyl) hinder rotational freedom, affecting binding to biological targets .

Anticancer Properties:

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited the highest activity among triazole acids, with 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. Its trifluoromethyl group enhances both lipophilicity and electronic effects, enabling selective c-Met kinase inhibition .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed 40% inhibition of NCI-H522 cells, attributed to zwitterionic properties improving solubility and target engagement .

- Carboxylic Acid vs. Amides: Acid derivatives generally underperform compared to amides due to high acidity and non-selective binding. For example, ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate achieved 70.94% GP, outperforming its acid counterpart .

Antimicrobial and Metabolic Stability:

- Analogs with tetrahydrofuran-2-yl or thiazolyl substituents demonstrate improved metabolic stability in hepatic microsomes, suggesting the target compound’s ethyl group may similarly enhance stability .

Preparation Methods

Synthesis of 4-Fluoro-3-methylphenyl Azide

- Starting from 4-fluoro-3-methylaniline, diazotization is performed using sodium nitrite and hydrochloric acid at low temperature (0–5 °C) to form the diazonium salt.

- The diazonium salt is then treated with sodium azide to yield the corresponding aryl azide.

Preparation of Ethyl-Substituted Alkyne

- Propiolic acid or its ethyl-substituted analogues can be synthesized or purchased.

- The alkyne must have an ethyl group at the 5-position relative to the triazole ring formed after cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The aryl azide and the ethyl-substituted alkyne are reacted in the presence of a Cu(I) catalyst, often generated in situ by reduction of Cu(II) salts with sodium ascorbate.

- The reaction typically proceeds in a mixture of water and organic solvents (e.g., t-butanol or methanol) at room temperature or slightly elevated temperatures (~25–60 °C).

- The reaction affords the 1,4-disubstituted 1,2,3-triazole regioisomer selectively.

Post-Cycloaddition Modifications

- If necessary, ester hydrolysis or other functional group transformations are performed to obtain the free carboxylic acid.

- Purification is commonly achieved by recrystallization or chromatographic techniques (reverse-phase HPLC or silica gel chromatography).

Alternative Synthetic Routes and Optimization

- Lithiation strategies can be employed to introduce the carboxylic acid at the 4-position of the triazole ring by directed metalation followed by carbonation with CO₂ gas.

- For example, starting from 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole, lithiation at the 4-position with LDA (lithium diisopropylamide) at low temperature (-78 °C), followed by bubbling CO₂, yields the corresponding carboxylic acid.

- This method allows for late-stage functionalization and potential diversification.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization and azide formation | 4-fluoro-3-methylaniline, NaNO₂/HCl, NaN₃ | 0–5 °C | 1–2 h | 80–90 | Low temperature critical to avoid side reactions |

| CuAAC cycloaddition | Aryl azide, ethyl-propiolic acid, CuSO₄ + sodium ascorbate | RT to 60 °C | 6–12 h | 75–85 | Mild conditions, regioselective formation |

| Lithiation and carbonation | LDA, THF, CO₂ gas | -78 °C to RT | 2–3 h | 70–75 | For carboxylation at triazole C-4 |

| Ester hydrolysis (if needed) | NaOH or acidic hydrolysis | RT to reflux | 4–8 h | 85–90 | Converts esters to free acid |

Research Findings and Analysis

- The CuAAC method is highly favored due to its high regioselectivity, mild reaction conditions, and tolerance of diverse functional groups, including fluoro and methyl substituents on the phenyl ring.

- Lithiation/carboxylation strategies provide a complementary approach for introducing the carboxylic acid functionality at a late stage, enhancing synthetic flexibility.

- Optimization of reaction parameters such as temperature, solvent system, and catalyst loading is essential to maximize yield and purity.

- Industrial scale synthesis may incorporate continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance reproducibility.

Q & A

Q. Critical Parameters :

- Temperature control during cyclization to avoid side reactions (e.g., decomposition of azide intermediates).

- Catalyst selection (e.g., Cu(I) for regioselective 1,3-dipolar cycloaddition, though not explicitly mentioned in evidence).

- Purity of starting materials to prevent competing reactions .

Basic: How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Methodological Answer:

Key techniques include:

- X-Ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., fluorine and methyl groups on the phenyl ring) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (ethyl CH₂), δ 7.2–7.8 ppm (aromatic protons), and δ 12.5 ppm (carboxylic acid proton).

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm and triazole carbons at 140–150 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₃FN₃O₂) .

Advanced: How can researchers address low aqueous solubility during bioactivity assays?

Methodological Answer:

Strategies to improve solubility without altering bioactivity:

Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

pH Adjustment : Ionize the carboxylic acid group at pH >7 (e.g., sodium salt formation).

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability (referenced indirectly via ’s computational modeling for drug delivery optimization) .

Data Contradiction Note : highlights solubility challenges but does not specify solutions, requiring cross-validation with formulation literature.

Advanced: What computational tools are effective in predicting structure-activity relationships (SAR) for triazole derivatives?

Methodological Answer:

Quantum Chemical Calculations :

- DFT (Density Functional Theory) to map electrostatic potentials and identify reactive sites (e.g., triazole ring’s electron-deficient regions) .

Molecular Docking :

- AutoDock Vina or Schrödinger Suite to simulate binding with target enzymes (e.g., carbonic anhydrase or cyclooxygenase, inferred from ’s enzyme targets) .

ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP for lipophilicity) .

Case Study : ’s crystallographic data can validate docking poses by aligning computed and experimental bond lengths/angles .

Advanced: How can experimental design (DoE) optimize reaction conditions for scaled synthesis?

Methodological Answer:

Apply Response Surface Methodology (RSM) with factors:

- Variables : Temperature, catalyst loading, solvent polarity.

- Responses : Yield, purity (HPLC area%).

Q. Example Workflow :

Screening Design : Use a Plackett-Burman design to identify critical factors.

Central Composite Design : Optimize significant variables (e.g., 70°C, 0.5 mol% CuI catalyst, DMF solvent) .

Validation : Confirm reproducibility with triplicate runs (relative standard deviation <5%) .

Q. Table 1: DoE Results for Cyclization Step

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| Catalyst (mol%) | 0.1 | 1.0 | 0.5 |

| Solvent | DMF | THF | DMF |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization :

- Normalize activity measurements using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Meta-Analysis :

- Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in cell lines or enzyme batches .

Mechanistic Studies :

- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across experimental setups .

Example : reports varying IC₅₀ values for similar triazole derivatives against carbonic anhydrase isoforms, necessitating isoform-specific validation .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .

- Purity Monitoring : Conduct biannual HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products .

Advanced: How can researchers leverage hybrid computational-experimental workflows for derivative design?

Methodological Answer:

Virtual Library Generation :

- Use ChemAxon or RDKit to create substituent variations (e.g., replacing ethyl with cyclopropyl).

In Silico Screening :

- Prioritize derivatives with predicted LogP <3 and topological polar surface area >80 Ų for improved solubility .

Synthetic Validation :

Case Study : ’s ICReDD framework integrates computational reaction path searches with experimental validation, reducing development time by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.